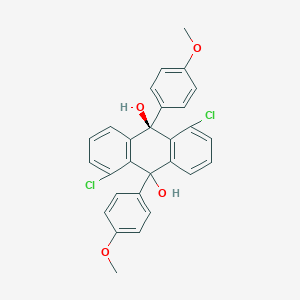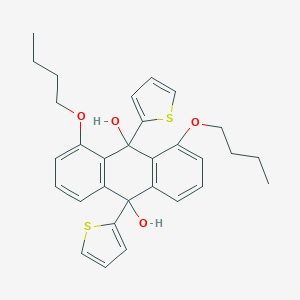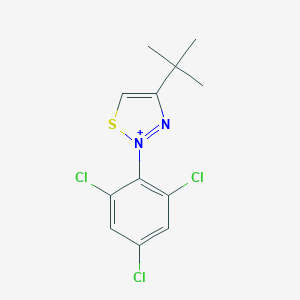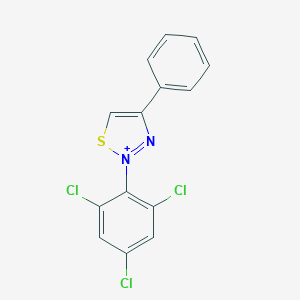![molecular formula C21H20N2O5S2 B290257 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)
1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione, also known as DPT, is a chemical compound that belongs to the class of tryptamine derivatives. DPT is a psychoactive substance that has been used for research purposes in the field of neuroscience. It has shown potential in treating various mental disorders such as depression, anxiety, and PTSD.
Mécanisme D'action
1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It binds to the receptor and activates it, leading to an increase in serotonin levels in the brain. This increase in serotonin levels leads to altered states of consciousness and changes in perception. 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has also been found to act on other receptors such as the dopamine and norepinephrine receptors, but its effects on these receptors are not well understood.
Biochemical and Physiological Effects:
1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also leads to changes in perception, such as visual and auditory hallucinations. 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has been found to have a longer duration of action compared to other tryptamine derivatives, with effects lasting up to 8 hours.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has several advantages for use in lab experiments. It is a potent psychoactive substance that can be used to study the effects of serotonin on the brain. It has also shown potential in treating mental disorders such as depression, anxiety, and PTSD. However, there are also limitations to its use in lab experiments. 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a controlled substance and can only be used in licensed facilities. Its effects on the brain are not well understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione. One direction is to study its effects on different mental disorders such as schizophrenia and bipolar disorder. Another direction is to study its potential as a therapeutic agent in combination with other drugs. Research on the safety and efficacy of 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is also needed to determine its potential as a treatment for mental disorders. Additionally, more research is needed to understand its mechanism of action and its effects on different receptors in the brain.
Conclusion:
In conclusion, 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a psychoactive substance that has shown potential in treating mental disorders such as depression, anxiety, and PTSD. Its mechanism of action involves binding to serotonin receptors in the brain, leading to altered states of consciousness and changes in perception. 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has several advantages for use in lab experiments, but there are also limitations to its use. Future research on 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione should focus on its potential as a therapeutic agent and its safety and efficacy in treating mental disorders.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione involves several steps that require expertise in organic chemistry. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with 2-aminoethanethiol to obtain the intermediate product. The intermediate product is then reacted with 6-ethoxy-1,3-benzothiazol-2-amine to obtain the final product, 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione. The purity of the final product is essential for its use in scientific research.
Applications De Recherche Scientifique
1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has been used in scientific research to study its effects on the central nervous system. It has shown potential in treating mental disorders such as depression, anxiety, and PTSD. 1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione has been found to have a similar mechanism of action as other tryptamine derivatives such as psilocybin and DMT. It acts on the serotonin receptors in the brain, leading to altered states of consciousness and changes in perception.
Propriétés
Formule moléculaire |
C21H20N2O5S2 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H20N2O5S2/c1-4-28-13-5-7-14-17(10-13)29-21(22-14)30-18-11-19(24)23(20(18)25)15-9-12(26-2)6-8-16(15)27-3/h5-10,18H,4,11H2,1-3H3 |
Clé InChI |
JSAMORIAQNDZPL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=C(C=CC(=C4)OC)OC |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)SC3CC(=O)N(C3=O)C4=C(C=CC(=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



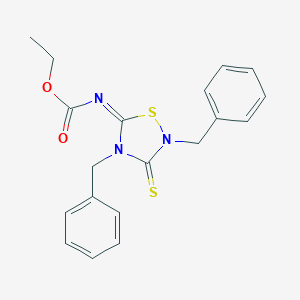


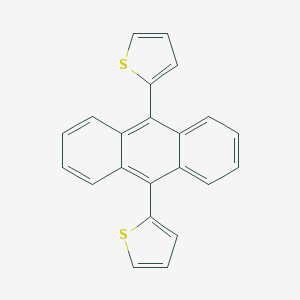

![1-(2-{2-[2-(2-Acetylphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B290185.png)
![Dimethyl2,2-bis[(9,10-dioxo-9,10-dihydro-2-anthracenyl)methyl]malonate](/img/structure/B290186.png)


